molecular formula C29H36O9 B12294264 Methyl acetoxyangolensate

Methyl acetoxyangolensate

Cat. No.: B12294264
M. Wt: 528.6 g/mol
InChI Key: QSQFOIMEVMOMIJ-UHFFFAOYSA-N
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Description

Methyl acetoxyangolensate is a diterpene methyl ester derivative characterized by an acetoxy (-OAc) substituent on its angular furanoid ring system. It is primarily isolated from plant species in the Meliaceae family, such as Entandrophragma angolense and Khaya senegalensis . Structurally, it features a bicyclic carbon skeleton with esterified methyl and acetyloxy groups, contributing to its lipophilic nature and bioactivity. This compound has garnered interest in pharmacological studies for its anti-inflammatory, antimicrobial, and cytotoxic properties .

Properties

Molecular Formula

C29H36O9

Molecular Weight

528.6 g/mol

IUPAC Name

methyl 2-acetyloxy-2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate

InChI

InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3

InChI Key

QSQFOIMEVMOMIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl acetoxyangolensate is typically prepared from the leaf extract of Khaya senegalensis. The specific preparation method may vary depending on the research direction and needs, requiring in-depth laboratory research .

Chemical Reactions Analysis

Types of Reactions: Methyl acetoxyangolensate undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.

Scientific Research Applications

Methyl acetoxyangolensate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl acetoxyangolensate involves its interaction with various molecular targets and pathways. Limonoids, including this compound, are known to modulate cellular antioxidant defense systems and influence major biological processes . These interactions contribute to the compound’s diverse biological activities, such as anticancer and hepatoprotective effects.

Comparison with Similar Compounds

Structural and Spectroscopic Differences

Key distinctions arise from substituent variations, as evidenced by ¹³C NMR chemical shifts (δ in ppm, referenced to TMS) from Molecules (2013) :

Position This compound Methyl Angolensate Methyl Hydroxyangolensate
C-1 -90.2 -89.2 -82.9
C-2 -102.1 -104.2 -91.4
C-3 -75.7 -75.8 -73.0
C-4 -99.5 -82.9 -102.8
C-5 -102.2 -100.1 -87.6
C-6 -107.2 -92.6 -109.2

Key Observations :

  • C-1 and C-2 : this compound exhibits upfield shifts (~1–10 ppm) compared to its analogs, likely due to electron-withdrawing effects of the acetoxy group stabilizing adjacent carbons.
  • C-4 and C-6 : Methyl hydroxyangolensate shows significant downfield shifts (~20 ppm at C-4), attributed to hydrogen bonding from the hydroxyl group.
  • C-3 : All three compounds display similar shifts, suggesting minimal substituent impact on this position.

Bioactivity and Functional Implications

  • Enzymatic Resistance : The acetylated form in this compound may resist hydrolysis better than methyl hydroxyangolensate, prolonging its metabolic stability .

Context Among Other Methyl Esters

Methyl esters are widespread in plant extracts (e.g., trans-13-octadecenoic acid methyl ester, methyl palmitate) , but this compound is distinguished by its diterpene backbone. Unlike linear fatty acid methyl esters (e.g., methyl octanoate ), its fused ring system enables unique binding to biological targets, such as enzyme active sites or lipid bilayers.

Q & A

Q. What role does machine learning play in predicting novel applications of this compound?

  • Methodological Answer : Train neural networks on bioactivity datasets (ChEMBL, BindingDB) to predict untested targets. Use SHAP values to interpret feature importance (e.g., molecular descriptors). Validate predictions with high-throughput screening and compare against known analogs .

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